6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-methoxybenzoate
Description
Properties
IUPAC Name |
[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 5-chloro-2-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO5S2/c1-10-8-26-18(20-10)27-9-12-6-14(21)16(7-24-12)25-17(22)13-5-11(19)3-4-15(13)23-2/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XANPDFZXYVVMAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-methoxybenzoate (CAS Number: 896305-67-2) is an organic compound that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This compound is primarily recognized as an intermediate in the synthesis of Prulifloxacin, a novel antibiotic, and exhibits diverse biological properties attributed to its heterocyclic components, particularly the thiazole and pyran rings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 378.41 g/mol. The presence of various functional groups within its structure suggests significant interactions with biological targets, which are critical for its pharmacological applications.
The biological activity of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-methoxybenzoate is believed to arise from its ability to interact with specific enzymes and receptors within biological systems. The thiazole moiety may modulate enzyme activity, while the pyran ring contributes to the overall binding affinity of the compound. Such interactions can lead to various pharmacological effects, including antimicrobial and anticancer activities.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial potential of compounds related to thiazole derivatives. For instance, research indicates that various thiazole-containing compounds exhibit moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that similar structures can inhibit bacterial growth effectively, making them promising candidates for further development as antimicrobial agents .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 100 µg/mL |
| Compound B | Escherichia coli | 200 µg/mL |
| Compound C | Pseudomonas aeruginosa | 400 µg/mL |
Anticancer Activity
The anticancer potential of thiazole derivatives has also been documented. Compounds with similar structural features have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .
Table 2: Anticancer Activity Data
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | MCF-7 (Breast Cancer) | 15 |
| Compound E | A549 (Lung Cancer) | 25 |
| Compound F | HeLa (Cervical Cancer) | 20 |
Case Studies
- Synthesis and Evaluation : A study synthesized a series of thiazole derivatives, including those structurally similar to our compound, which were screened for antimicrobial activity. Results indicated that most exhibited promising effects against a range of bacterial strains .
- Anticancer Screening : Another investigation focused on a related class of compounds that showed significant inhibition of tumor growth in vivo. These compounds were tested on xenograft models, demonstrating their potential as therapeutic agents in cancer treatment.
Comparison with Similar Compounds
Pyran-4-one Derivatives
- Target Compound vs. Bioactivity: Pyran-thiazole hybrids in showed MIC values of 8–32 µg/mL against S. aureus and C. albicans. The chloro-methoxybenzoate in the target compound may enhance Gram-negative activity due to increased membrane penetration.
Thiazole-Containing Esters
- Target Compound vs. Benzoimidazole-Pyridine Analogue () :
- Structural Divergence : The pyridine core in lacks the pyran-4-one lactone, reducing electrophilic reactivity. The benzoimidazole thioether may confer higher metabolic stability but lower solubility.
- Analytical Data : The LC-MS (m/z 436) of the pyridine analogue suggests a higher molecular weight than the target compound (estimated ~420–430 Da).
Complex Thiazole Derivatives ()
- Functional Comparison: Oxazolidinone-thiazole hybrids in target bacterial protein synthesis (e.g., via 50S ribosomal inhibition), whereas the target compound’s benzoate ester may disrupt microbial cell membranes.
Research Findings and Mechanistic Insights
- Antimicrobial Potential: Pyran-thiazole hybrids in demonstrate that electron-withdrawing groups (e.g., Cl) on the benzoate enhance activity against resistant strains. The target compound’s 5-chloro substituent aligns with this trend.
- Metabolic Stability : Thioether linkages (as in the target compound and ) resist hydrolysis compared to oxygen ethers, suggesting improved oral bioavailability .
- Synthetic Accessibility : The 5-chloro-2-methoxybenzoate moiety is commercially available (e.g., ALFA AESAR), simplifying synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
